N-(7-hydroxynaphthalen-1-yl)methanesulfonamide
Description
N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide (CAS: 78182-14-6, molecular formula: C₁₁H₁₁NO₃S, molecular weight: 237.27 g/mol) is a sulfonamide derivative featuring a hydroxyl-substituted naphthalene core. This compound is characterized by a methanesulfonamide group (-SO₂NH₂) attached to the 1-position of a 7-hydroxynaphthalene scaffold. Its structure combines aromatic hydrophobicity with polar sulfonamide and hydroxyl functionalities, which influence solubility, reactivity, and biological interactions . The compound’s EINECS number (278-861-9) and alternative names, such as N-(7-hydroxy-1-naphthyl)methanesulfonamide, are well-documented in chemical registries .
Properties
IUPAC Name |
N-(7-hydroxynaphthalen-1-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-16(14,15)12-11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANFUIQOQQIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999417 | |
| Record name | N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78182-14-6 | |
| Record name | N-(7-Hydroxy-1-naphthalenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78182-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(7-Hydroxy-1-naphthyl)methanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(7-Hydroxynaphthalen-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(7-hydroxy-1-naphthyl)methanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxynaphthalen-1-yl)methanesulfonamide typically involves the reaction of 7-hydroxy-1-naphthylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxynaphthalen-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to N-(7-hydroxynaphthalen-1-yl)methanesulfonamide may exhibit antiviral properties, particularly against the Hepatitis B virus (HBV). Research has shown that related compounds can effectively inhibit the HBV ribonuclease H enzyme, which is crucial for viral replication. For instance, derivatives of hydroxynaphthalenes have been synthesized and tested for their ability to inhibit HBV replication with promising results, demonstrating selective indexes indicating low cytotoxicity while maintaining antiviral potency .
Cancer Therapy
This compound may also play a role in cancer treatment. It has been studied as part of a series of compounds targeting the Mcl-1 protein, an anti-apoptotic factor implicated in various cancers. The compound has shown potential as an inhibitor of Mcl-1 by disrupting its interaction with pro-apoptotic proteins, thereby promoting cancer cell death . This mechanism highlights its utility in developing targeted therapies for cancers characterized by Mcl-1 overexpression.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. SAR studies have demonstrated that modifications to the naphthalene ring and the sulfonamide group can significantly influence biological activity. For example, variations in substituents on the naphthalene ring can enhance binding affinity to target proteins or improve selectivity against cancer cells.
Case Study 1: Antiviral Efficacy
In a study focusing on the development of HBV inhibitors, several derivatives of hydroxynaphthalenes were synthesized and evaluated for their antiviral activity. The most potent compounds exhibited EC50 values in the low micromolar range (1.1–7.7 μM), with selectivity indexes suggesting minimal cytotoxicity . These findings support the potential of this compound as a lead compound in antiviral drug development.
Case Study 2: Cancer Cell Line Studies
Another investigation assessed the effects of this compound on acute myeloid leukemia (AML) cell lines. The compound demonstrated significant growth inhibition in these cells, correlating with its ability to disrupt Mcl-1 interactions. This study underscores its potential as a novel therapeutic agent in hematological malignancies .
Mechanism of Action
The mechanism of action of N-(7-hydroxynaphthalen-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, leading to inhibition of enzyme activity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Sulfonamide Derivatives with Naphthalene Backbones
Key Compounds :
- N-(3-Fluoro-5-methylphenyl)-8-(methylsulfonamido)-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (31)
- Structure : Incorporates a thiazolopyridine ring fused with a naphthalene-methyl group and a fluorinated phenylcarboxamide.
- Pharmacokinetics : Methyl sulfonamide substituents enhance metabolic stability and bioavailability compared to acetamide analogs (e.g., compound 29 ) .
- Synthesis : Prepared via T3P-mediated coupling reactions, yielding 72% purity after HPLC purification .
- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
Comparison Table :
Hydroxy- and Acetamido-Naphthalene Derivatives
Key Compounds :
- 1-ACETAMINO-7-NAPHTHOL (CAS: 6470-18-4, C₁₂H₁₁NO₂) Structure: Acetamide group at the 1-position and hydroxyl at the 7-position of naphthalene. Safety Profile: Classified as hazardous (irritant) under OSHA standards; requires respiratory protection during handling .
Functional Group Impact :
Sulfonic Acid Derivatives
Key Compounds :
- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2)
- 7-Amino-1,3-naphthalenedisulfonic Acid (CAS: 86-65-7) Structure: Amino and dual sulfonate groups. Thermal Stability: Decomposes above 300°C, contrasting with the target compound’s lower thermal tolerance .
Comparison Table :
Research Implications
- Material Science : Sulfonic acid analogs (e.g., dipotassium disulphonate) highlight the trade-off between solubility and thermal stability in industrial applications .
- Synthetic Challenges : Regioselective functionalization of naphthalene derivatives remains a hurdle, as seen in the multi-step syntheses of compounds 7 and 31 .
Biological Activity
N-(7-hydroxynaphthalen-1-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism of action for this compound appears to be its interaction with the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. Mcl-1 is often overexpressed in various cancers, contributing to chemoresistance. The compound has been shown to disrupt the binding of Mcl-1 to pro-apoptotic proteins, leading to increased apoptosis in cancer cells.
Key Findings:
- Inhibition of Mcl-1 : Studies indicate that this compound selectively inhibits Mcl-1 with a binding affinity characterized by a value in the nanomolar range .
- Induction of Apoptosis : The compound triggers cell death through Bak/Bax-dependent pathways, which are crucial for mitochondrial-mediated apoptosis .
Biological Characterization
The biological characterization of this compound has been explored through various assays and in vitro studies. These studies provide insights into its efficacy and potential therapeutic applications.
Table 1: Biological Activity Summary
| Activity | Description |
|---|---|
| Target Protein | Mcl-1 |
| Binding Affinity (K_i) | Approximately 180 nM |
| Mechanism | Disrupts Mcl-1 interaction with pro-apoptotic proteins (Noxa-BH3) |
| Cell Death Mechanism | Bak/Bax-dependent apoptosis |
| Cancer Types Studied | Myeloblastic leukemia, myeloma, B-cell lymphoma, non-small cell lung cancer, melanoma |
Case Studies
Several case studies have demonstrated the potential of this compound in preclinical settings:
- Myeloma Cells : In vitro studies showed that treatment with the compound sensitized myeloma cells to BH3-only proteins, enhancing their susceptibility to apoptosis .
- Lung Cancer Models : The compound was effective in reducing cell viability in non-small cell lung cancer models by promoting Mcl-1 downregulation and subsequent apoptosis .
Research Findings
Recent research highlights the significance of this compound as a promising candidate for further development:
- Structure-Based Drug Design : Utilizing computational modeling and structure-based design approaches has led to the identification of this compound as a selective inhibitor of Mcl-1 .
- High Throughput Screening : The compound was identified through high-throughput screening methods, showcasing its potential as a lead compound for developing new anticancer agents .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing N-(7-hydroxynaphthalen-1-yl)methanesulfonamide?
Answer:
For structural confirmation and purity assessment:
- FT-IR and Raman Spectroscopy : Compare experimental vibrational spectra (e.g., C–S, S=O, and O–H stretches) with DFT-predicted spectra to validate molecular geometry .
- NMR (1H/13C) : Assign peaks using chemical shift databases and computational tools (e.g., gauge-including atomic orbital (GIAO) method) to resolve ambiguities in aromatic proton environments .
- HPLC : Use a methanol-water (1:1) diluent with a 0.08 M phosphoric acid buffer (pH 7.0) to stabilize the compound. Maintain the test solution at 158°C until injection to prevent degradation .
Advanced: How can density functional theory (DFT) predict the electronic and spectroscopic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) enable:
- Geometry Optimization : Determine bond lengths and angles critical for understanding steric effects and intramolecular hydrogen bonding .
- UV/Vis Absorption : Identify key molecular orbitals (e.g., HOMO-LUMO transitions) influencing λmax. Solvent effects can be modeled using the polarizable continuum model (PCM) .
- Vibrational Assignments : Simulate IR/Raman spectra to correlate experimental peaks with specific functional groups .
Example Workflow: Optimize geometry → Calculate excited states → Compare with experimental data to refine computational models.
Basic: What synthetic strategies are effective for preparing this compound derivatives?
Answer:
Key steps include:
- Sulfonylation : React 7-hydroxy-1-naphthylamine with methanesulfonyl chloride in a base (e.g., pyridine) under anhydrous conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures .
- Functionalization : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or electrophilic substitution .
Advanced: How can researchers address contradictions in pharmacological data for sulfonamide derivatives targeting adrenergic receptors?
Answer:
- Enantiomer-Specific Activity : Synthesize and test individual enantiomers (e.g., via chiral HPLC) to resolve discrepancies in receptor binding affinity .
- Receptor Subtype Selectivity : Use in vitro assays (e.g., competitive binding with [<sup>3</sup>H]-prazosin for α1A receptors) to quantify subtype-specific activity .
- Metabolic Stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .
Basic: What protocols ensure stability during solution preparation and storage of this compound?
Answer:
- Solvent Selection : Prepare stock solutions in methanol-water (1:1) to enhance solubility and reduce hydrolysis .
- Temperature Control : Store solutions at 2–8°C and use within 24 hours to prevent decomposition. For HPLC, preheat to 158°C to maintain integrity during injection .
- Light Sensitivity : Use amber vials to protect the phenolic –OH group from photodegradation .
Advanced: How does molecular conformation influence the biological activity of this compound?
Answer:
- Hydrogen Bonding : The hydroxyl group at position 7 forms intramolecular H-bonds with the sulfonamide oxygen, stabilizing a planar conformation critical for receptor docking .
- Substituent Effects : Electron-withdrawing groups at the naphthalene ring enhance α1A receptor affinity by modulating electron density at the sulfonamide moiety .
- Dynamic Simulations : Perform molecular dynamics (MD) in explicit solvent to simulate ligand-receptor interactions and identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
